molecular formula C10H14N4O4 B11473520 N,N,N',N'-tetramethyl-4,6-dinitrobenzene-1,3-diamine

N,N,N',N'-tetramethyl-4,6-dinitrobenzene-1,3-diamine

Cat. No.: B11473520
M. Wt: 254.24 g/mol
InChI Key: JLSPGMLWFNRONS-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine is an organic compound characterized by the presence of two nitro groups and two tetramethylamino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine typically involves the nitration of N,N,N’,N’-tetramethylbenzene-1,3-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine may involve continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Major Products

    Reduction: The major product is N,N,N’,N’-tetramethylbenzene-1,3-diamine.

    Substitution: Depending on the substituent introduced, various derivatives of N,N,N’,N’-tetramethylbenzene-1,3-diamine can be obtained.

Scientific Research Applications

N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the tetramethylamino groups can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and alter cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylbenzene-1,3-diamine: Lacks the nitro groups, making it less reactive in redox reactions.

    N,N,N’,N’-tetramethyl-1,3-propanediamine: Similar structure but with a different backbone, leading to different chemical properties.

    N,N,N’,N’-tetramethyl-1,6-hexanediamine: Longer carbon chain, affecting its solubility and reactivity.

Uniqueness

N,N,N’,N’-tetramethyl-4,6-dinitrobenzene-1,3-diamine is unique due to the presence of both nitro and tetramethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethyl-4,6-dinitrobenzene-1,3-diamine

InChI

InChI=1S/C10H14N4O4/c1-11(2)7-5-8(12(3)4)10(14(17)18)6-9(7)13(15)16/h5-6H,1-4H3

InChI Key

JLSPGMLWFNRONS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C)C

Origin of Product

United States

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